2-(2,6-Difluorophenyl)acetaldehyde

Catalog No.
S1488917
CAS No.
109346-83-0
M.F
C8H6F2O
M. Wt
156.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2,6-Difluorophenyl)acetaldehyde

CAS Number

109346-83-0

Product Name

2-(2,6-Difluorophenyl)acetaldehyde

IUPAC Name

2-(2,6-difluorophenyl)acetaldehyde

Molecular Formula

C8H6F2O

Molecular Weight

156.13 g/mol

InChI

InChI=1S/C8H6F2O/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3,5H,4H2

InChI Key

DOFKLYVOJZKVQU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)CC=O)F

Synonyms

2-(2,6-DIFLUOROPHENYL)ACETALDEHYDE

Canonical SMILES

C1=CC(=C(C(=C1)F)CC=O)F
2-(2,6-Difluorophenyl)acetaldehyde, also known as DFPAA, is an organic compound having a molecular formula C8H6F2O. DFPAA is a colorless liquid having a pungent odor. It is widely used as a key raw material for the synthesis of various chemical compounds that have important applications in different fields of research and industry.
This paper provides an overview of DFPAA, including its definition, background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, and limitations and future directions.
2-(2,6-Difluorophenyl)acetaldehyde is an organic compound that belongs to the class of aldehydes. It is a key raw material that is used for the synthesis of various chemical compounds, including antifungal and antibacterial agents, pyrimidines, flavonoids, and other important industrial chemicals.
2-(2,6-Difluorophenyl)acetaldehyde is a colorless liquid having a pungent odor. It has a boiling point of 68°C and a melting point of -20°C. Its density is 1.247 g/cm3 at 25°C. 2-(2,6-Difluorophenyl)acetaldehyde is soluble in water, ethanol, and other organic solvents.
2-(2,6-Difluorophenyl)acetaldehyde is synthesized by the reaction of 2,6-difluorobenzaldehyde with acetaldehyde in the presence of a catalyst. The synthesized 2-(2,6-Difluorophenyl)acetaldehyde is characterized by various analytical methods, including nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), mass spectrometry (MS), and elemental analysis.
2-(2,6-Difluorophenyl)acetaldehyde is analyzed by various analytical methods, including NMR, IR, MS, and elemental analysis. These methods are used to determine the purity, structure, and composition of 2-(2,6-Difluorophenyl)acetaldehyde.
2-(2,6-Difluorophenyl)acetaldehyde has various biological properties, including antifungal and antibacterial activities. It is also reported to have anti-inflammatory and anticancer properties.
The toxicity and safety of 2-(2,6-Difluorophenyl)acetaldehyde in scientific experiments depend on its concentration and exposure time. 2-(2,6-Difluorophenyl)acetaldehyde is reported to be toxic at high concentrations and prolonged exposure times. Therefore, proper safety precautions should be taken while handling and using 2-(2,6-Difluorophenyl)acetaldehyde in scientific experiments.
2-(2,6-Difluorophenyl)acetaldehyde has various applications in scientific experiments, including the synthesis of antifungal and antibacterial agents, pyrimidines, flavonoids, and other important industrial chemicals. It is also used as a key intermediate for the synthesis of various pharmaceutical compounds.
Currently, research is being conducted on the various applications of 2-(2,6-Difluorophenyl)acetaldehyde in different fields of research and industry. The potential of 2-(2,6-Difluorophenyl)acetaldehyde as a key raw material for the synthesis of novel compounds with important biological and industrial applications is being explored.
2-(2,6-Difluorophenyl)acetaldehyde has the potential to have important implications in various fields of research and industry, including pharmaceuticals, agriculture, and chemical industries. It can be used as a key raw material for the synthesis of various pharmaceutical compounds and agrochemicals. It can also be used in the production of various industrial chemicals, such as flavor and fragrance compounds.
The limitations of 2-(2,6-Difluorophenyl)acetaldehyde include its toxicity at high concentrations and prolonged exposure times. Future research should focus on the development of safer and less toxic alternatives to 2-(2,6-Difluorophenyl)acetaldehyde. Moreover, research should also focus on the synthesis of novel compounds using 2-(2,6-Difluorophenyl)acetaldehyde as a key raw material that have important biological and industrial applications.
There are several future directions for the research on 2-(2,6-Difluorophenyl)acetaldehyde, including:
1. The development of safer and less toxic alternatives to 2-(2,6-Difluorophenyl)acetaldehyde.
2. The synthesis of novel compounds using 2-(2,6-Difluorophenyl)acetaldehyde as a key raw material that have important biological and industrial applications.
3. The optimization of the synthesis of 2-(2,6-Difluorophenyl)acetaldehyde to reduce the cost and increase the yield.
4. The investigation of the structure-activity relationship of 2-(2,6-Difluorophenyl)acetaldehyde and its derivatives.
5. The development of analytical methods for the detection and quantification of 2-(2,6-Difluorophenyl)acetaldehyde in different matrices.
6. The investigation of the potential of 2-(2,6-Difluorophenyl)acetaldehyde as a lead compound for the synthesis of new drugs with anticancer and anti-inflammatory activities.
7. The investigation of the environmental impact of 2-(2,6-Difluorophenyl)acetaldehyde and its derivatives.

XLogP3

1.4

Wikipedia

(2,6-Difluorophenyl)acetaldehyde

Dates

Modify: 2023-08-15

Explore Compound Types